molecular formula C22H25N3O2S B2355252 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 895015-30-2

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No. B2355252
CAS RN: 895015-30-2
M. Wt: 395.52
InChI Key: ITLDEXKDXFHPPA-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as EBC, is a chemical compound that has been of significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Cytotoxic and Antimicrobial Properties

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, as part of a series of benzothiazole derivatives, has been synthesized and evaluated for its biological activities. Notably, this compound demonstrated significant cytotoxicity against three cancer cell lines: A549, MCF7-MDR, and HT1080. Additionally, it exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi, indicating its potential as an antimicrobial agent (Nam, Dung, Thuong, & Hien, 2010).

Environmental Applications

In environmental science, a novel magnetic nanoadsorbent was synthesized using a derivative of this compound for the removal of Zn2+ and Cd2+ ions from industrial wastes. The study highlighted its high adsorption capacity, stability, reusability, and ease of synthesis and separation, making it a suitable adsorbent for practical removal of these ions from industrial wastes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Anticancer Research

Another study focused on synthesizing 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors, which included a derivative of this compound. The research indicated promising cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line, suggesting its potential in anticancer therapies (Kamal, Ashraf, Khan, Nimbarte, Faazil, Reddy, & Taj, 2014).

Antiviral and COVID-19 Research

Recent studies in 2023 explored the antiviral activities of pyridine and thiazole derivatives, including their potential as COVID-19 inhibitors. The compounds, including derivatives of this chemical, were synthesized and evaluated through molecular docking and dynamic simulation targeting the main protease of COVID-19, highlighting their significance in the ongoing fight against the pandemic (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLDEXKDXFHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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